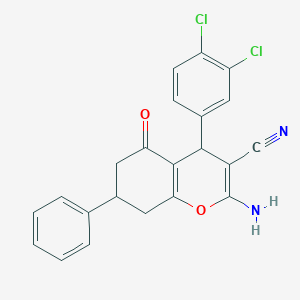![molecular formula C17H18Cl2O3 B4960702 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the family of chlorinated aromatic hydrocarbons. It is also known as Triclosan, which is a widely used antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. The compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the inhibition of bacterial fatty acid synthesis. The compound targets the enoyl-acyl carrier protein reductase enzyme, which is involved in the last step of fatty acid synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing fatty acids, which are essential for their survival.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in consumer products. However, there have been concerns about the potential for the compound to disrupt endocrine function. Studies have shown that the compound can bind to estrogen receptors and may have the potential to interfere with hormone signaling pathways.
实验室实验的优点和局限性
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is widely used in laboratory experiments as an antimicrobial agent. The compound is easy to synthesize and is readily available. However, there are limitations to its use, as it has been shown to have potential endocrine-disrupting effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. One area of research is the development of new antimicrobial agents that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the potential endocrine-disrupting effects of the compound and the development of safer alternatives for use in consumer products. Additionally, the compound has potential applications in the treatment of acne and other skin conditions, and further research is needed to explore these possibilities.
合成方法
The synthesis of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 2,4-dichlorophenol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1-bromo-3-chloropropane to form this compound. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
科学研究应用
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. The compound has also been studied for its antifungal properties and has been shown to be effective against various fungi. In addition, this compound has been studied for its potential use in the treatment of acne, as it has been shown to inhibit the growth of Propionibacterium acnes, which is the bacteria responsible for causing acne.
属性
IUPAC Name |
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-13-6-4-7-14(12-13)21-10-2-3-11-22-16-9-5-8-15(18)17(16)19/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJAVOOMBBJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)
![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)